molecular formula C14H12N2OS2 B4140624 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol

3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No. B4140624
M. Wt: 288.4 g/mol
InChI Key: GADVRFSWDPZFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellow-colored powder that is soluble in organic solvents such as DMSO and ethanol. MTT is primarily used as a reagent for cell viability assays, but it also has other applications in scientific research.

Mechanism of Action

The mechanism of action of 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. This reduction produces a purple-colored formazan product that accumulates in the cells. The amount of formazan produced is proportional to the metabolic activity of the cells, which can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. It is taken up by living cells and converted into a formazan product that does not interfere with cellular metabolism. However, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol can be toxic to some cell types at high concentrations, which can lead to false-positive results in cell viability assays.

Advantages and Limitations for Lab Experiments

3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol has several advantages for lab experiments. It is a relatively simple and inexpensive assay that can be performed using standard laboratory equipment. Additionally, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is highly sensitive and can detect small changes in cell viability. However, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol has some limitations. It can only measure metabolic activity and does not provide information on cell proliferation or apoptosis. Additionally, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol can be affected by factors such as pH, temperature, and culture conditions, which can lead to inconsistent results.

Future Directions

There are several future directions for the use of 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol in scientific research. One area of research is the development of new 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol-based assays for detecting specific analytes or biomolecules. Additionally, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol can be used in combination with other assays to provide more comprehensive information on cell viability and function. Further research is also needed to optimize the conditions for 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol assays and to address the limitations of the assay. Overall, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is a valuable tool for scientific research and has many potential applications in the future.

Scientific Research Applications

3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is primarily used as a reagent for cell viability assays. It is a tetrazolium-based colorimetric assay that measures the metabolic activity of cells. 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is taken up by living cells and converted into a purple-colored formazan product that can be quantified using a spectrophotometer. This assay is widely used in cell biology research to assess the effects of drugs, toxins, and other compounds on cell viability.
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol also has other applications in scientific research. It can be used as a staining agent for histological analysis and as a redox indicator in biochemical assays. Additionally, 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol has been used in the development of biosensors for detecting glucose and other analytes.

properties

IUPAC Name

3-methyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-9-7-10(17)4-5-11(9)15-14-16-12(8-19-14)13-3-2-6-18-13/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADVRFSWDPZFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.